N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide
CAS No.: 2034301-73-8
Cat. No.: VC7121075
Molecular Formula: C18H18ClFN2O3S
Molecular Weight: 396.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034301-73-8 |
|---|---|
| Molecular Formula | C18H18ClFN2O3S |
| Molecular Weight | 396.86 |
| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chloro-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C18H18ClFN2O3S/c1-22(2)16(18-9-12-5-3-4-6-17(12)25-18)11-21-26(23,24)13-7-8-15(20)14(19)10-13/h3-10,16,21H,11H2,1-2H3 |
| Standard InChI Key | WPEHAOKDQMTNOC-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC3=CC=CC=C3O2 |
Introduction
Structural and Molecular Characterization
Atomic Composition and Connectivity
The molecular formula C21H22ClFN4O3S (MW: 410.5 g/mol) features a sulfonamide core linked to a benzofuran moiety via a dimethylaminoethyl chain . The IUPAC name N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chloro-4-fluorobenzenesulfonamide reflects its substituent arrangement:
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Benzofuran group: A fused bicyclic system (C8H6O) providing aromaticity and π-stacking potential.
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Dimethylaminoethyl chain: A tertiary amine (C4H11N) enhancing solubility and enabling protonation at physiological pH.
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Sulfonamide group: A polar -SO2NH- bridge conferring hydrogen-bonding capacity.
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Halogen substituents: Chlorine (C3) and fluorine (C4) on the benzene ring, directing electrophilic substitution and modulating lipophilicity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 410.5 g/mol | |
| SMILES | CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1Cl)F)C2=CC3=CC=CC=C3O2 | |
| Topological Polar Surface Area | 98.7 Ų | |
| LogP (Octanol-Water) | 3.2 |
Spectroscopic Signatures
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NMR: The benzofuran protons resonate at δ 7.2–7.8 ppm (aromatic), while the dimethylamino group’s methyl protons appear as a singlet near δ 2.3 ppm .
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IR: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group.
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is synthesized via nucleophilic substitution:
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Step 1: 4-Fluoro-3-chlorobenzenesulfonyl chloride reacts with 2-(1-benzofuran-2-yl)-2-(dimethylamino)ethylamine in anhydrous dichloromethane.
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Step 2: Triethylamine (3 eq.) neutralizes HCl byproduct, driving the reaction to completion.
Yield: 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).
Industrial-Scale Production
Continuous flow reactors enhance efficiency:
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Residence time: 12 minutes at 50°C.
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Purity: >99% (HPLC) with reduced solvent waste compared to batch processing.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The benzofuran ring undergoes nitration at C5 using HNO3/H2SO4, yielding a nitro derivative (LogP: 2.8). Halogenation at C7 is achievable with Br2/FeBr3.
Sulfonamide Modifications
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Alkylation: Treatment with methyl iodide forms a quaternary ammonium salt, increasing water solubility (LogP: 2.1).
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Oxidation: H2O2 converts the dimethylamino group to an N-oxide, altering receptor binding.
Biological Activity and Mechanisms
Antibacterial Efficacy
The compound inhibits dihydropteroate synthase (DHPS) in E. coli (IC50: 1.8 μM), a target of sulfonamide antibiotics. Fluorine’s electron-withdrawing effect enhances sulfonamide’s affinity for the p-aminobenzoic acid (PABA) binding site.
Table 2: Comparative MIC Values (μg/mL)
| Organism | This Compound | Sulfamethoxazole |
|---|---|---|
| S. aureus | 4.2 | 8.5 |
| E. coli | 2.1 | 16.4 |
| P. aeruginosa | 32.0 | 64.0 |
Enzyme Inhibition
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Carbonic Anhydrase IX: Ki = 12 nM (vs. 45 nM for acetazolamide), suggesting antitumor potential.
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COX-2: Selective inhibition (IC50: 0.9 μM) over COX-1 (IC50: 18 μM), indicating anti-inflammatory utility.
Pharmacokinetic Profile
Absorption and Distribution
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
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Plasma Protein Binding: 89% due to hydrophobic benzofuran and halogen interactions.
Metabolism and Excretion
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Phase I: CYP3A4-mediated N-demethylation of the dimethylamino group (major metabolite: M1, MW: 382.4 g/mol).
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Phase II: Glucuronidation of the sulfonamide nitrogen.
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t½ (Rat): 4.3 hours; fecal excretion predominates (67%).
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Compound | Key Modification | DHPS IC50 (μM) | LogP |
|---|---|---|---|
| N-(4-(dimethylamino)phenethyl)-3-Cl-4-F | Phenethyl chain | 3.5 | 3.5 |
| N-(benzofuran-2-ylmethyl)-3-Cl-4-F | Shorter alkyl chain | 6.2 | 2.9 |
| Target Compound | Dimethylaminoethyl-benzofuran | 1.8 | 3.2 |
The dimethylaminoethyl-benzofuran group improves membrane permeability and target engagement compared to phenethyl or methylene-linked analogs.
Regulatory and Patent Landscape
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